
Infigratinib CYP3A4 inactivation kinact KI
partition ratio

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Infigratinib

CAS No.: 872511-34-7

Cat. No.: S548002

Get Quote

Infigratinib Cytochrome P450 Inhibition Kinetics

The table below summarizes the quantitative kinetic data for Infigratinib's reversible inhibition and

mechanism-based inactivation (MBI) of CYP2J2, as well as its confirmed (but less quantified) effect on

CYP3A4.

Parameter CYP2J2 CYP3A4

Reversible Inhibition
(Ki)

1.94 µM [1] [2] Confirmed, but specific Ki not provided

[1] [2]

MBI (KI) 0.10 µM [1] [2] Confirmed, but specific KI not provided

[1] [2]

MBI (kinact) 0.026 min⁻¹ [1] [2] Confirmed, but specific kinact not

provided [1] [2]

Partition Ratio ~3 [1] [2] Information not available

Inactivation Type Irreversible, covalent modification

[1] [2]

Irreversible, covalent modification [1]
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Parameter CYP2J2 CYP3A4

Reactive
Intermediate

Electrophilic p-
benzoquinonediimine [1] [2]

Electrophilic p-benzoquinonediimine [1]

Experimental Protocol for Time-Dependent Inhibition
(TDI) Assay

The following methodology was used to characterize Infigratinib's mechanism-based inactivation of

CYP2J2 [1]. The workflow for this assay is illustrated in the diagram below.

Workflow of the TDI Assay for CYP2J2 Inactivation

The core steps of the experimental protocol are [1]:

Primary Incubation: Human recombinant CYP2J2 (rhCYP2J2) is incubated with Infigratinib and an

NADPH regenerating system. The reaction is run for multiple time points (0-30 minutes).
Secondary Incubation: Aliquots from the primary mix are highly diluted into a new mixture containing

the probe substrate rivaroxaban and NADPH. This dilution minimizes the impact of reversible
inhibition, allowing measurement of irreversible inactivation.

Activity Measurement: The formation of hydroxylated rivaroxaban in the secondary incubation is
quantified using UPLC-MS/MS. The residual CYP2J2 activity is plotted against the pre-incubation

time to determine the time-dependent inactivation kinetics (KI and kinact).

Key Findings and Clinical Relevance

Dual Enzyme Inactivation: The research confirms that Infigratinib is a potent reversible inhibitor
and mechanism-based inactivator of both CYP2J2 and CYP3A4 [1] [2]. The same reactive

metabolite, an electrophilic p-benzoquinonediimine intermediate, is responsible for inactivating both
enzymes [1].

Predicted Drug-Drug Interaction (DDI): Mechanistic static modeling that integrated the inhibition
parameters for both CYP2J2 and CYP3A4 projected a 49% increase in the systemic exposure (AUC)

of rivaroxaban when co-administered with Infigratinib [1] [2]. This is clinically significant as it
suggests a potential increased risk of major bleeding in cancer patients receiving this combination for

cancer-associated venous thromboembolism [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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